Dibenzophénothiène-d8

Vue d'ensemble

Description

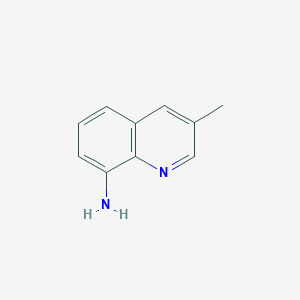

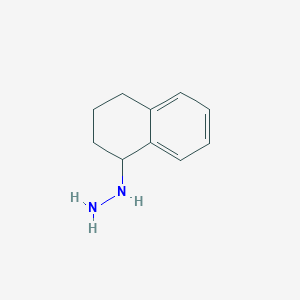

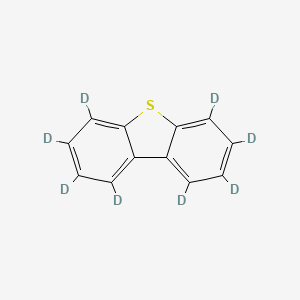

Dibenzothiophene-d8 is a deuterated form of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring. The chemical formula for dibenzothiophene-d8 is C12D8S, where all hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in various analytical techniques due to its stability and unique isotopic properties.

Applications De Recherche Scientifique

Dibenzothiophene-d8 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its stable isotopic composition.

Biology: Employed in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the petrochemical industry for the study of sulfur compounds in fuels and their desulfurization processes.

Mécanisme D'action

Target of Action

Dibenzothiophene-d8 is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring . It is chemically similar to anthracene

Mode of Action

Dibenzothiophene, a similar compound, is known to be electron-rich and naturally undergoes aromatic substitution para to the sulfide . Oxidation to the sulfoxide or sulfone leaves the compound electron poor, and substitution occurs at the meta position instead .

Biochemical Pathways

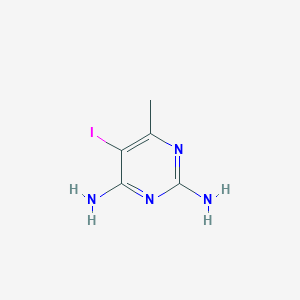

Dibenzothiophene-d8 likely affects similar biochemical pathways as Dibenzothiophene. Some bacteria have been found to desulfurize Dibenzothiophene through a C-S bond cleavage (4-S pathway) . This process results in the formation of 2-hydroxybiphenyl (2-HBP), a distinct oxidation product .

Pharmacokinetics

It is known that dibenzothiophene is insoluble in water but soluble in other solvents like benzene .

Result of Action

Studies have shown that the generation of atomic oxygen [o(3p)] from the photodeoxygenation of dibenzothiophene s-oxide and its derivatives has distinct oxidation products and outcomes in biomolecules and cell-based studies .

Action Environment

The action of Dibenzothiophene-d8 can be influenced by environmental factors. For instance, the presence of Dibenzothiophene and its derivatives in crude oils and source rock extracts can serve as indicators of source facies, depositional environments, and thermal maturity .

Analyse Biochimique

Biochemical Properties

Dibenzothiophene-d8 plays a significant role in biochemical reactions, particularly in the desulfurization processes. It interacts with various enzymes, such as those from the Rhodococcus genus, which are capable of desulfurizing dibenzothiophene through the 4-S pathway . This pathway involves the cleavage of carbon-sulfur bonds, leading to the formation of 2-hydroxybiphenyl and other metabolites . The enzymes involved in this process include DszA, DszB, and DszC, which work sequentially to remove sulfur from Dibenzothiophene-d8 . These interactions are crucial for understanding the biochemical mechanisms underlying sulfur metabolism and its removal from fossil fuels.

Cellular Effects

Dibenzothiophene-d8 has been shown to influence various cellular processes. In studies involving microbial cells, it has been observed that the compound can be metabolized to less toxic forms, thereby reducing its overall toxicity . The desulfurization process mediated by Dibenzothiophene-d8 affects cell signaling pathways and gene expression related to sulfur metabolism . Additionally, the compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, particularly in the pathways involved in sulfur assimilation and utilization .

Molecular Mechanism

At the molecular level, Dibenzothiophene-d8 exerts its effects through specific binding interactions with desulfurization enzymes. The initial step involves the binding of Dibenzothiophene-d8 to the active site of the enzyme DszC, which catalyzes the oxidation of the sulfur atom . This is followed by the action of DszA and DszB, which further process the oxidized intermediate to release sulfur and produce 2-hydroxybiphenyl . These enzymatic reactions are highly specific and involve precise molecular interactions that facilitate the cleavage of carbon-sulfur bonds . The changes in gene expression observed during this process are indicative of the regulatory mechanisms that control sulfur metabolism in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibenzothiophene-d8 have been studied over various time periods to understand its stability and degradation. It has been found that Dibenzothiophene-d8 is relatively stable under standard laboratory conditions, but its degradation can be accelerated in the presence of specific microbial enzymes . Long-term studies have shown that the desulfurization process can lead to a gradual reduction in the compound’s concentration, with corresponding changes in cellular function and metabolism . These temporal effects are important for understanding the dynamics of sulfur metabolism and the potential long-term impacts of Dibenzothiophene-d8 on cellular processes.

Dosage Effects in Animal Models

The effects of Dibenzothiophene-d8 at different dosages have been studied in various animal models to assess its toxicity and efficacy. It has been observed that low doses of Dibenzothiophene-d8 do not cause significant adverse effects, while higher doses can lead to toxicity and metabolic disturbances . The threshold effects observed in these studies indicate that there is a dose-dependent response to Dibenzothiophene-d8, with higher doses potentially leading to enzyme inhibition and disruption of normal cellular functions

Metabolic Pathways

Dibenzothiophene-d8 is involved in specific metabolic pathways that facilitate its desulfurization and conversion to less toxic forms. The primary pathway involves the action of desulfurization enzymes that catalyze the cleavage of carbon-sulfur bonds, leading to the formation of 2-hydroxybiphenyl and other metabolites . This pathway is highly specific and involves multiple enzymatic steps that ensure the efficient removal of sulfur from Dibenzothiophene-d8 . The interactions with cofactors such as NADH and FAD are also critical for the proper functioning of these enzymes and the overall metabolic flux .

Transport and Distribution

Within cells, Dibenzothiophene-d8 is transported and distributed through specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters, which ensure its availability for enzymatic reactions .

Subcellular Localization

The subcellular localization of Dibenzothiophene-d8 is primarily within the cytoplasm, where it interacts with desulfurization enzymes and other biomolecules . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes that catalyze its desulfurization . Post-translational modifications and targeting signals may also play a role in directing Dibenzothiophene-d8 to specific cellular compartments, ensuring its proper function and metabolic processing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzothiophene-d8 can be synthesized through several methods. One common approach involves the deuteration of dibenzothiophene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Another method involves the use of deuterated reagents in the synthesis of dibenzothiophene. For example, starting with deuterated biphenyl and reacting it with sulfur dichloride (SCl2) in the presence of aluminum chloride (AlCl3) can yield dibenzothiophene-d8.

Industrial Production Methods

Industrial production of dibenzothiophene-d8 often involves large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for analytical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzothiophene-d8 undergoes various chemical reactions, including:

Oxidation: Dibenzothiophene-d8 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reduction of dibenzothiophene-d8 can lead to the cleavage of the sulfur-carbon bonds. Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Aromatic substitution reactions can occur, particularly at the positions para to the sulfur atom. Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Cleaved sulfur-carbon bonds

Substitution: Brominated or nitrated dibenzothiophene-d8 derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene: A simpler sulfur-containing heterocycle with a single five-membered ring.

Benzothiophene: Similar to dibenzothiophene but with only one benzene ring fused to the thiophene ring.

Dibenzofuran: An oxygen analog of dibenzothiophene, where the sulfur atom is replaced by an oxygen atom.

Uniqueness

Dibenzothiophene-d8 is unique due to its complete deuteration, which provides distinct advantages in analytical applications. Its stability and isotopic purity make it an ideal internal standard, particularly in techniques requiring precise quantification and differentiation of compounds.

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuteriodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZUPMFVPLQIF-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33262-29-2 | |

| Record name | Dibenzothiophene-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.